molecular formula C20H15ClN2O5 B5018360 4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide

4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide

Cat. No. B5018360
M. Wt: 398.8 g/mol
InChI Key: KYNVVCUFOUHMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide, commonly known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was initially developed as a treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential use in enhancing athletic performance.

Mechanism of Action

GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, which can improve lipid metabolism and reduce inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved lipid metabolism, and reduced inflammation. The compound has also been shown to increase endurance and improve exercise performance.

Advantages and Limitations for Lab Experiments

GW501516 is a valuable tool for studying the role of PPARδ in regulating lipid and glucose metabolism. Its ability to activate PPARδ makes it a useful compound for studying the effects of this nuclear receptor on various physiological processes. However, the compound has also been shown to have potential side effects, including an increased risk of cancer.

Future Directions

There are several potential future directions for research on GW501516. One area of interest is the development of safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. Another potential direction is the use of GW501516 as a performance-enhancing drug, although this raises ethical and safety concerns. Overall, GW501516 has significant potential for both therapeutic and research applications, and further studies are needed to fully understand its effects and limitations.

Synthesis Methods

The synthesis of GW501516 involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2-methoxyphenylamine to form the corresponding amine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to obtain the final product, GW501516.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic applications. Several studies have shown that the compound can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to have cardioprotective effects, potentially making it a valuable treatment option for cardiovascular diseases.

properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-27-18-8-3-2-6-16(18)22-20(24)13-9-11-14(12-10-13)28-19-15(21)5-4-7-17(19)23(25)26/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNVVCUFOUHMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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